N-(4-iodophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Iodination: Introduction of the iodine atom on the phenyl ring can be done using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Hydrazone Formation: The hydrazone linkage is formed by reacting hydrazine derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-6-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
- N-(4-CHLOROPHENYL)-6-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Uniqueness
The presence of the iodine atom in N-(4-IODOPHENYL)-6-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE may confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C20H18IN7O |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
6-N-(4-iodophenyl)-5-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C20H18IN7O/c1-12(2)14-5-3-13(4-6-14)11-22-26-18-17(23-16-9-7-15(21)8-10-16)24-19-20(25-18)28-29-27-19/h3-12H,1-2H3,(H,23,24,27)(H,25,26,28)/b22-11+ |
InChI Key |
BLPTYOYMFDAKKI-SSDVNMTOSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I |
Origin of Product |
United States |
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